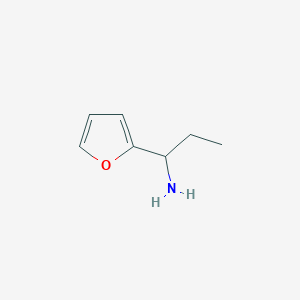![molecular formula C11H16N2O2 B6292286 Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate CAS No. 131436-67-4](/img/structure/B6292286.png)
Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate
Übersicht
Beschreibung
Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate is a heterocyclic compound . It is an important intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor used to treat thromboses and cardiovascular diseases .
Synthesis Analysis
The compound is synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material . The synthesis involves multiple steps, including the production of 4-(methylamino)-3-nitrobenzoyl chloride, which is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to obtain ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate . The final compound is prepared after the reduction of this intermediate .Molecular Structure Analysis
The benzene ring in the molecular structure of Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate is twisted by 63.29 degrees with respect to the pyridine ring . The N2—C5 bond is slightly shorter than the N1—C4 bond, implying that the –NH–CH3 group is a stronger electron-donating group compared to the NH2 group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 372.4 g/mol . It has a complexity of 524 and a topological polar surface area of 117 Ų . The compound has 1 hydrogen bond donor count and 7 hydrogen bond acceptor count .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediary
Ethyl 3-((pyridin-4-ylmethyl)amino)propanoate is used as an intermediate in the synthesis of various pharmaceutical compounds. For example, it is an important intermediate in the production of Dabigatran etexilate, a thrombin inhibitor used to treat thromboses and cardiovascular diseases .
Safety and Hazards
Wirkmechanismus
Eigenschaften
IUPAC Name |
ethyl 3-(pyridin-4-ylmethylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)5-8-13-9-10-3-6-12-7-4-10/h3-4,6-7,13H,2,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIXQGXKUHONTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201260045 | |
| Record name | N-(4-Pyridinylmethyl)-β-alanine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate | |
CAS RN |
131436-67-4 | |
| Record name | N-(4-Pyridinylmethyl)-β-alanine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131436-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Pyridinylmethyl)-β-alanine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B6292221.png)

![1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]](/img/structure/B6292238.png)




![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)




